molecular formula C15H14BrNO3 B11992271 4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol

4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol

Cat. No.: B11992271
M. Wt: 336.18 g/mol
InChI Key: OMHHQSYZJNFGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol is a chemical compound that belongs to the class of brominated phenols It is characterized by the presence of a bromine atom at the 4-position and a phenylimino-methyl group at the 2-position of the phenol ring, with two methoxy groups at the 2 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,5-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom and imine group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2,5-Dimethoxy-4-bromophenethylamine: Another related compound with similar aromatic substitution patterns.

Uniqueness

4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol is unique due to the presence of both the imine and phenol functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

4-bromo-2-[(2,5-dimethoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H14BrNO3/c1-19-12-4-6-15(20-2)13(8-12)17-9-10-7-11(16)3-5-14(10)18/h3-9,18H,1-2H3

InChI Key

OMHHQSYZJNFGTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.